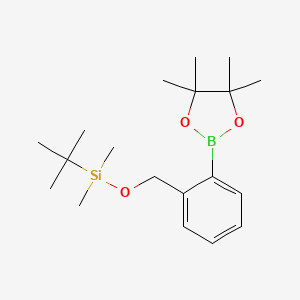
tert-Butyldimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a silyl-protected alcohol. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols.
Reduction: Reduction reactions can target the boron atom, converting it into borohydrides.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Silanols and boronic acids.
Reduction: Borohydrides and silanes.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The compound exerts its effects primarily through its boron atom, which can form stable complexes with various organic and inorganic molecules. The silyl ether group provides steric protection, enhancing the compound’s stability and reactivity. The molecular targets include organic halides and other electrophiles, facilitating the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyldimethylsilyloxy)ethanol
- 2-(tert-Butyldimethylsilyloxy)ethoxy ethanamine
- 4-((tert-Butyldimethylsilyloxy)methyl)phenylboronic acid
Uniqueness
Compared to similar compounds, 2-[2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to its unique structural features. The presence of both silyl and boron groups allows for versatile applications in organic synthesis, making it a valuable tool in the development of complex molecules .
Propriétés
Formule moléculaire |
C19H33BO3Si |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane |
InChI |
InChI=1S/C19H33BO3Si/c1-17(2,3)24(8,9)21-14-15-12-10-11-13-16(15)20-22-18(4,5)19(6,7)23-20/h10-13H,14H2,1-9H3 |
Clé InChI |
LZZJJYRDPLLXJY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















